Home > Products > Building Blocks P14069 > Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 30720-10-6

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Catalog Number: EVT-1738999
CAS Number: 30720-10-6
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-5-carboxy-4-hydroxy-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine. [] It is prepared by a multi-step synthesis and serves as a precursor to the target compound through decarboxylation.
  • Relevance: 1-Benzyl-5-carboxy-4-hydroxy-pyrazolo[3,4-b]pyridine is directly related to ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as it is the carboxylic acid analog of the target compound's ethyl ester. The only structural difference is the presence of a carboxylic acid group instead of an ethyl ester at the 5-position. []

1-Benzyl-4,7-dihydro-4-oxo-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, also known as 1-benzyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one, is obtained by decarboxylation of 1-benzyl-5-carboxy-4-hydroxy-pyrazolo[3,4-b]pyridine. [] It can be further debenzylated to yield 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The main structural differences are the presence of a ketone at the 4-position and the lack of the 5-carboxylate group in this related compound. []

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is the target of an unambiguous synthesis described in a paper that clarifies previous misinterpretations regarding its structure. [] It is prepared through the decarboxylation and subsequent debenzylation of 1-benzyl-5-carboxy-4-hydroxy-pyrazolo[3,4-b]pyridine. []
  • Relevance: This compound is a structural core of ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, lacking the 1-benzyl and 5-ethoxycarbonyl substituents. []

4-Amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine nucleoside designed as a potential purine antagonist. [] Its structure is related to isoguanosine, guanosine, and xanthosine. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Although it has a ribofuranosyl substituent at the 1-position instead of a benzyl group, and a different substitution pattern at the 4 and 6 positions, both compounds belong to the broader class of pyrazolo[3,4-b]pyridines. []

5-Chloro-1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a key intermediate in the synthesis of various 1-phenyl-3-pyridylpyrazole derivatives. [] It can be reacted with ethyl bromoacetate and sodium sulphide to obtain 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester.

Tracazolate

  • Compound Description: Tracazolate (4‐butylamino‐1‐ethyl‐6‐methyl‐1H‐pyrazolo [3,4‐b] pyridine‐5‐carboxylic acid ethyl ester) is a novel nonsedative anxiolytic drug. [] It exhibits anticonflict activity and enhances the binding of 3H‐benzodiazepines to their binding sites in the brain. [] Tracazolate undergoes extensive metabolism in the body, forming various metabolites. [, , ]
  • Relevance: Tracazolate shares the core pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester structure with ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The main differences are the presence of a 4-butylamino and 6-methyl substituent in Tracazolate, and a 1-ethyl substituent on the pyrazole ring instead of a 1-benzyl substituent. Both compounds belong to the same specific chemical class of pyrazolo[3,4-b]pyridine derivatives. [, , , ]

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine

  • Compound Description: Also known as BAY 41-2272, this compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [, ] It induces vasodilation in ovine pulmonary arteries by activating the sodium pump and stimulating sarcolemmal Na+-K+-ATPase activity. []
  • Relevance: This compound shares the 1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine substructure with ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The primary difference is the presence of a pyrimidin-4-ylamine substituent at the 3-position of the pyrazolo[3,4-b]pyridine core, in addition to a cyclopropyl group on the pyrimidine ring. Both compounds belong to the class of pyrazolo[3,4-b]pyridines with N-benzyl substituents. [, ]

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine N-oxide that undergoes various reactions, including ring fission with alkaline solution, Reissert reaction leading to ring opening, and formation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with acetic anhydride. []
  • Relevance: Although structurally distinct from ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate due to the different arrangement of the pyrazole and pyridine rings, this compound highlights the reactivity of N-oxides in fused pyrazole systems. [] This information can be valuable in understanding potential transformations of the target compound.
  • Compound Description: This compound results from the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide with malononitrile. [] It undergoes transformation into 6-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in the presence of alumina. []
  • Relevance: While this compound features a different pyrazole-pyridine ring fusion compared to ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, its reactivity with malononitrile showcases the potential for similar reactions at the pyrimidine ring of the target compound. [] This information suggests potential synthetic routes for modifying the target compound.
Overview

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in chemical and pharmaceutical research due to its various biological activities. The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_{3}O_{3}, and it has a molecular weight of approximately 297.31 g/mol. This compound is categorized as a pyrazolopyridine derivative, which is known for its potential therapeutic applications.

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be approached through several methods. One notable method involves the use of a one-step synthesis strategy, which simplifies the process by reducing the number of reaction steps required. This approach utilizes various precursors and reagents to achieve the final product efficiently.

Technical Details

  • Starting Materials: The synthesis often begins with readily available pyrazole and pyridine derivatives.
  • Reagents: Common reagents include carboxylic acids and coupling agents that facilitate the formation of the ester bond.
  • Conditions: The reactions typically require controlled temperatures and may involve solvents that enhance solubility and reactivity.

Recent advancements in synthetic methodologies, including the use of artificial intelligence for retrosynthesis planning, have improved the efficiency and accuracy of predicting feasible synthetic routes for this compound .

Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a bicyclic framework characteristic of pyrazolopyridines.

Structure Data

  • Canonical SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3
  • InChI Key: OIESUURKYHDBRO-UHFFFAOYSA-N
  • InChI: InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)

The structure includes a hydroxyl group at the 4-position and an ethyl ester at the 5-position, contributing to its biological activity.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can participate in various chemical reactions due to its functional groups.

Reactions

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions under appropriate conditions.
  3. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

These reactions are relevant in synthetic organic chemistry for modifying the compound to enhance its properties or biological activity .

Mechanism of Action

The mechanism of action for Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate primarily involves its interaction with specific biological targets, such as enzymes or receptors in cellular pathways.

Process Data

Research indicates that compounds in this class may act as phosphodiesterase inhibitors, which play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterases, these compounds can potentially enhance cAMP signaling pathways, leading to various therapeutic effects such as anti-inflammatory actions or bronchodilation in respiratory diseases .

Physical and Chemical Properties Analysis

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group.

These properties make it suitable for various applications in scientific research .

Applications

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific uses:

  1. Pharmaceutical Research: Investigated for its potential as an anti-inflammatory agent and phosphodiesterase inhibitor.
  2. Biological Studies: Used in studies exploring cellular signaling pathways related to cAMP.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex pyrazolopyridine derivatives with enhanced biological activities.

The ongoing research into this compound highlights its versatility and potential for therapeutic applications across various fields within medicinal chemistry and pharmacology .

Synthetic Methodologies for Pyrazolo[3,4-b]Pyridine Derivatives [3] [5]

Historical Evolution of Pyrazolo[3,4-b]Pyridine Synthesis

The synthesis of pyrazolo[3,4-b]pyridines dates back to Ortoleva's pioneering work in 1908, which involved the condensation of diphenylhydrazone with pyridine using iodine as an oxidant to yield the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) [1]. By 1911, Bulow expanded this methodology by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, establishing a versatile route to N-phenyl-3-methyl-substituted derivatives [1]. These early approaches relied on stoichiometric reagents and harsh conditions, limiting regiocontrol and functional group tolerance.

The mid-20th century saw the emergence of cyclocondensation strategies using 1,3-dicarbonyl compounds and hydrazines. However, these methods frequently produced regioisomeric mixtures (up to 1:1 ratios) when unsymmetrical 1,3-dicarbonyls were employed, complicating purification [9]. A significant advancement came with the recognition that tautomeric equilibria favor the 1H-isomer over the 2H-form by ~9 kcal/mol, as confirmed by AM1 calculations [1]. This thermodynamic preference guided synthetic designs toward more stable products, though kinetic control remained challenging.

Modern refinements focus on green chemistry principles and atom efficiency. For example, copper(II) nitrate-catalyzed cyclocondensation at room temperature achieves high regioselectivity (>95:5) and reduced reaction times (<60 minutes) compared to acid-mediated classical approaches [9].

Table 1: Evolution of Key Synthetic Methods for Pyrazolo[3,4-b]Pyridines

PeriodKey MethodLimitations/AdvancementsRepresentative Yield
Early 1900sIodine-mediated cyclization (Ortoleva)Harsh conditions, narrow substrate scopeNot reported
1910s-1950sAcOH-catalyzed diketone cyclization (Bulow)Moderate regioselectivity40-60%
Late 20th c.Hydrazine + 1,3-dicarbonyl cyclocondensationIsomeric mixtures, acid corrosion50-75% (mixed isomers)
21st c.Cu(II)-catalyzed room-temp cyclizationHigh regioselectivity, mild conditions80-95%

Regioselective Strategies for N1-Substituted Derivatives

Regioselectivity in N1-substitution is paramount due to the potential for two tautomers (1H- and 2H-). Unsubstituted pyrazolo[3,4-b]pyridines exhibit rapid tautomerism, complicating structural assignment and purification [1]. Strategic N1-alkylation or arylation locks the scaffold in the thermodynamically favored 1H-form, simplifying downstream chemistry and enabling precise structural control. Analysis of >300,000 compounds reveals that ~31.8% carry an N1-methyl group, while N1-phenyl (15.2%) and N1-unsubstituted (19.7%) variants are also prevalent [1].

Key regioselective approaches include:

  • Pre-installation on pyrazole precursors: Using 1-substituted pyrazoles as starting materials ensures exclusive N1-substitution in the final heterocycle. For example, 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 30720-10-6) is synthesized from 1-benzylpyrazoles, eliminating regioisomer formation [8] [1].
  • Directed ortho-metalation: Pd-catalyzed couplings on preformed pyrazolo[3,4-b]pyridine cores leverage steric and electronic effects to favor N1 over C3 functionalization.
  • Protecting group strategies: Temporary N1-protection (e.g., with SEM groups) during C-functionalization prevents unwanted isomerization [5].

Table 2: Regioselectivity Control in N1-Substituted Derivatives

StrategyMechanistic BasisAdvantageExample N1-Substituent
Preformed N1-substituted pyrazolesBlocking N1 prior to ring closure100% regioselectivityBenzyl (C₆H₅CH₂-)
Transition metal catalysisChelation-directed functionalizationCompatible with late-stage diversificationAryl, Heteroaryl
Thermodynamic controlIn situ equilibration to 1H-tautomerNo specialized reagents neededMethyl, Cycloalkyl

Role of Preformed Pyrazole/Pyridine Precursors in Scaffold Assembly

Scaffold construction hinges on two retrosynthetic disconnections: pyrazole annulation onto pyridines or pyridine ring formation on pyrazoles.

Pyridine-first strategies employ substituted pyridines as cores for pyrazole fusion. For ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, typical routes use 4-chloro- or 4-hydroxypyridine derivatives condensed with benzylhydrazine. The Gould-Jacobs reaction exemplifies this, where anilino pyridines undergo cyclocondensation with hydrazine [1]. Limitations include poor accessibility of multisubstituted pyridines and competing side reactions at multiple nitrogen sites.

Pyrazole-first routes leverage readily modified pyrazole cores. 5-Aminopyrazoles (e.g., 1-benzyl-3-methyl-5-aminopyrazole) react with 1,3-dielectrophiles like β-ketoesters or ynones. For instance, condensation with ethyl acetoacetate yields ethyl 1-benzyl-3-methyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate analogues [1] [9]. This approach benefits from:

  • Commercial availability of diverse 5-aminopyrazoles
  • Regiocontrol inherent to the pyrazole ring
  • Functional group tolerance for introducing carboxylates early (e.g., ethyl ester at C5)

Recent innovations include multicomponent reactions (MCRs) that converge pyrazole and pyridine precursors in one pot. A notable example couples benzylhydrazine, ethyl acetoacetate, and aldehydes under microwave irradiation to assemble trisubstituted pyrazolo[3,4-b]pyridines in ≤85% yield [9].

Modern Catalytic Approaches: Transition Metal-Mediated Cyclization

Transition metal catalysis has revolutionized pyrazolo[3,4-b]pyridine synthesis by enabling C-H activation, redox-neutral cyclizations, and asymmetric functionalization. Key advancements include:

Copper catalysis: Cu(II) salts mediate oxidative cyclizations with enhanced regiocontrol. For example, Cu(NO₃)₂ catalyzes the cyclocondensation of β-enaminones with hydrazines, yielding 4-hydroxypyrazolo[3,4-b]pyridines like ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate at room temperature [9]. The mechanism involves single-electron transfer (SET) from copper to activate the enaminone toward nucleophilic attack.

Palladium-catalyzed C-N coupling: Pd(0)/Pd(II) cycles facilitate intramolecular amination for scaffold assembly. A 2024 study achieved N1-arylated derivatives via Pd/Xantphos-catalyzed coupling between 4-chloropyrazolo precursors and arylboronic acids [3]. This method tolerates ester groups, crucial for C5-carboxylate retention.

Ruthenium photoredox systems: Ru(bpy)₃Cl₂ enables radical cyclizations under visible light. One protocol couples in situ-generated diazo compounds with alkynylpyridines to form the pyrazole ring, achieving 70–92% yields with excellent functional group compatibility [10].

Table 3: Transition Metal-Catalyzed Cyclization Methods

CatalystReaction TypeKey ConditionsYield RangeApplication to Target Compound
Cu(NO₃)₂Oxidative cyclocondensationRT, 1 h, H₂O/EtOH80-95%4-Hydroxy-5-carboxylate formation
Pd(PPh₃)₄/XantphosSuzuki-Miyaura coupling80°C, K₂CO₃, toluene65-90%N1-Arylation
Ru(bpy)₃Cl₂Photoredox radical cyclizationVisible light, RT70-92%One-pot scaffold assembly
FeCl₃Radical C-H aminationTBHP oxidant, 60°C55-85%Late-stage C6 functionalization

Ligand design profoundly impacts efficacy. BaryPhos-type ligands incorporate hydrogen-bonding motifs that preorganize substrates via noncovalent interactions (NCIs), enhancing enantioselectivity in asymmetric variants [10]. Computational studies confirm that steric bulk and electronic tuning in ligands like Ph-MeOBIPHEP suppress unwanted isomerization during cyclization [10].

Properties

CAS Number

30720-10-6

Product Name

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

IUPAC Name

ethyl 1-benzyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)

InChI Key

OIESUURKYHDBRO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.